molecular formula C21H23ClN4O B2606901 (E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035007-40-8

(E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2606901
CAS No.: 2035007-40-8
M. Wt: 382.89
InChI Key: FVYMJCSIZXPFNZ-JXMROGBWSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H23ClN4O and its molecular weight is 382.89. The purity is usually 95%.
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Scientific Research Applications

Analogues for Oncology and Diagnostic Imaging

Compounds with similar structural features have been designed to improve the characteristics like lipophilicity for potential use in oncology and as positron emission tomography (PET) radiotracers. The modification of these compounds aims to enhance their diagnostic and therapeutic potential in cancer research, by adjusting their lipophilic properties to ensure better cellular uptake and retention, as well as to minimize unwanted pharmacological activities (Abate et al., 2011).

Antimicrobial and Antifungal Applications

Research on derivatives of similar compounds has revealed antimicrobial and antifungal activities, highlighting the potential of these chemicals in developing new antibiotics. The exploration of different functional groups and their impact on biological activity is critical for discovering novel agents against resistant strains of bacteria and fungi (Bektaş et al., 2007).

Antitumor Activity

Some analogues have been synthesized and evaluated for their antitumor activity, especially against breast cancer cells. These studies are crucial for developing new chemotherapeutic agents and understanding the molecular basis of their activity. By testing different substitutions on the core structure, researchers can identify compounds with promising antiproliferative effects against cancer cells (Yurttaş et al., 2014).

Structural and Biological Evaluation

Further structural and biological evaluations of these compounds include crystal structure analysis and in vitro activity tests. These studies provide insights into the molecular interactions that govern the biological activities of these compounds, offering a foundation for the rational design of more effective and selective therapeutic agents (Chen et al., 2021).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c22-18-8-5-16(6-9-18)7-10-21(27)26-13-11-25(12-14-26)20-15-17-3-1-2-4-19(17)23-24-20/h5-10,15H,1-4,11-14H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMJCSIZXPFNZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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